molecular formula C8H9N3O2 B15361050 Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B15361050
M. Wt: 179.18 g/mol
InChI Key: RGRDZVQMSNGALQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a cyanoethyl group attached to the pyrazole ring and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole-5-carboxylic acid or its derivatives.

  • Reaction Steps: The cyanoethyl group is introduced through a cyanoethylation reaction, often involving reagents like ethyl cyanoacetate.

  • Conditions: The reaction is usually carried out in the presence of a base (e.g., triethylamine) and a catalyst (e.g., a Lewis acid like zinc chloride) under reflux conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches using large reactors. The process involves continuous monitoring of temperature and pH to ensure product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, involving nucleophiles like ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Ammonia (NH3) in an aqueous solution.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Primary amines or alcohols.

  • Substitution: Amides or substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in drug design, it may inhibit an enzyme by binding to its active site, thereby modulating its activity.

Comparison with Similar Compounds

  • Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole

Uniqueness: Methyl 1-(2-cyanoethyl)-1H-pyrazole-5-carboxylate is unique due to its specific structural features, such as the pyrazole ring and the cyanoethyl group, which confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 2-(2-cyanoethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-3-5-10-11(7)6-2-4-9/h3,5H,2,6H2,1H3

InChI Key

RGRDZVQMSNGALQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN1CCC#N

Origin of Product

United States

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